molecular formula C12H23NO3 B3048663 tert-Butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate CAS No. 1788041-39-3

tert-Butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

Cat. No. B3048663
CAS RN: 1788041-39-3
M. Wt: 229.32
InChI Key: HUMJQOGXKFLZIK-VIFPVBQESA-N
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Description

Tert-Butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a chemical compound used in scientific research. It is a derivative of pyrrolidine and is commonly referred to as t-Boc-L-proline. This compound has been used in various scientific studies due to its unique properties, such as its ability to act as a protecting group for amino acids during peptide synthesis.

Scientific Research Applications

Enantioselective Synthesis

A study by Chung et al. (2005) demonstrates a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy, achieving high yields and enantiomeric excesses. This method provides a highly efficient synthesis route for chiral pyrrolidine derivatives, which are valuable in medicinal chemistry and asymmetric synthesis (Chung et al., 2005).

Cardioprotective Agents

Cheng et al. (2006) discovered a new class of malonyl-coenzyme A decarboxylase (MCD) inhibitors featuring the tert-butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate scaffold. These compounds, particularly CBM-301940, showed potent stimulation of glucose oxidation in isolated rat hearts and improved cardiac efficiency, suggesting their potential use in treating ischemic heart diseases (Cheng et al., 2006).

Antiinflammatory Activities

A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, synthesized and evaluated by Ikuta et al. (1987), demonstrated significant anti-inflammatory and analgesic properties, along with dual inhibitory activity against prostaglandin and leukotriene synthesis. These findings suggest the therapeutic potential of tert-butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate derivatives in developing safer anti-inflammatory drugs (Ikuta et al., 1987).

Radioprotective Effects

Qin et al. (2009) synthesized novel chiral nitronyl nitroxyl radicals based on tert-butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate and evaluated their cytotoxic and radioprotective effects in rat glioma C6 cells. These compounds, especially L-NNP and L-NNVP, showed promising radioprotective effects, highlighting their potential in developing new radioprotection drugs (Qin et al., 2009).

Continuous Flow Synthesis

Herath and Cosford (2010) reported the first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing the HBr byproduct for in situ hydrolysis. This innovative method allows for the efficient and streamlined synthesis of pyrrole derivatives, including those derived from tert-butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, highlighting its utility in complex organic syntheses (Herath & Cosford, 2010).

properties

IUPAC Name

tert-butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-7-6-9(8-13)12(4,5)15/h9,15H,6-8H2,1-5H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMJQOGXKFLZIK-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601122140
Record name 1-Pyrrolidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

CAS RN

1788041-39-3
Record name 1-Pyrrolidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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